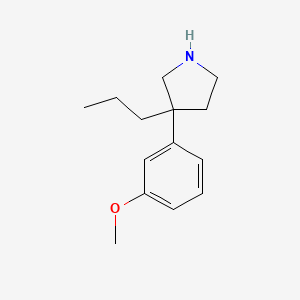
3-Chloro-2-methylpropanoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-methylpropanoyl chloride is an organic compound with the molecular formula C₄H₆Cl₂O. It is also known by other names such as 3-chloro-2-methylpropionyl chloride and 2-methyl-3-chloropropionyl chloride . This compound is a colorless liquid and is primarily used as an intermediate in organic synthesis.
Vorbereitungsmethoden
3-Chloro-2-methylpropanoyl chloride can be synthesized through various methods. One common synthetic route involves the chlorination of 2-methylpropanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial production methods often involve the use of large-scale chlorination reactors where 2-methylpropanoic acid is continuously fed and reacted with chlorine gas in the presence of a catalyst . The resulting this compound is then separated and purified through distillation.
Analyse Chemischer Reaktionen
3-Chloro-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-methylpropanoic acid.
Reduction: It can be reduced to 3-chloro-2-methylpropanol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like triethylamine for substitution reactions and acidic or basic aqueous solutions for hydrolysis . Major products formed from these reactions include amides, esters, thioesters, and carboxylic acids .
Wissenschaftliche Forschungsanwendungen
3-Chloro-2-methylpropanoyl chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Polymer Chemistry: It is employed in the preparation of polymeric materials through reactions with monomers.
Biological Studies: It is used in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-chloro-2-methylpropanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. For example, in biological systems, it can acylate amino groups in proteins, leading to modifications that affect protein function .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2-methylpropanoyl chloride can be compared with other similar compounds such as:
2-Chloro-2-methylpropanoyl chloride: Similar in structure but with the chlorine atom on the second carbon instead of the third.
3-Chloropropionyl chloride: Lacks the methyl group on the second carbon.
Isobutyryl chloride: Has a similar branched structure but without the chlorine atom.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the methyl group, which influence its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
7623-10-1 |
|---|---|
Molekularformel |
C4H6Cl2O |
Molekulargewicht |
140.99 g/mol |
IUPAC-Name |
3-chloro-2-methylpropanoyl chloride |
InChI |
InChI=1S/C4H6Cl2O/c1-3(2-5)4(6)7/h3H,2H2,1H3 |
InChI-Schlüssel |
REBZXOIBOIJEAU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


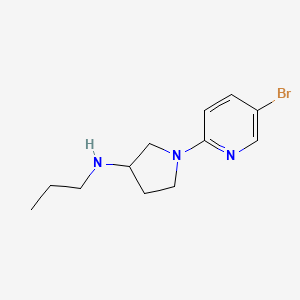
![2-{2-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13889809.png)
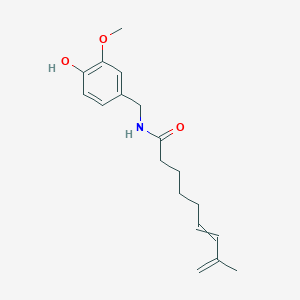
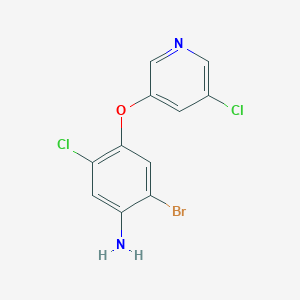
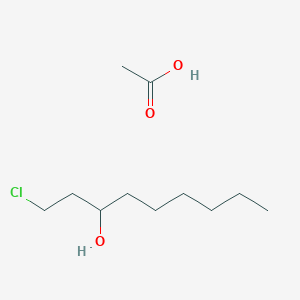
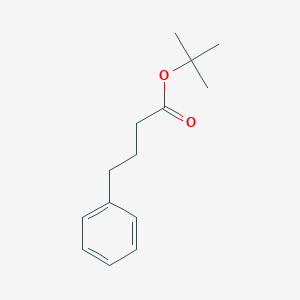
![8-(1H-indol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13889845.png)

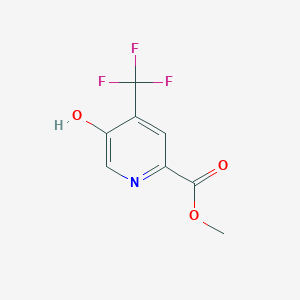
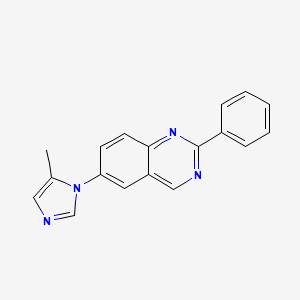
![2-(4-tert-butylphenyl)-N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B13889872.png)
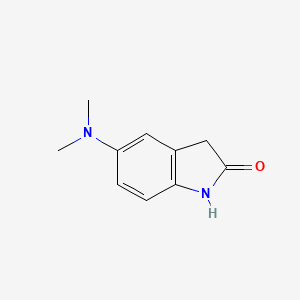
![Ethyl 1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13889883.png)
